XLogP3 Lipophilicity: Optimized CNS Drug-Likeness vs. Non-Chlorinated Analog
The calculated XLogP3 for 4-Chloro-N1-methylbenzene-1,2-diamine is 2.3 [1]. This value falls within the optimal range (1-3) for CNS drug candidates, suggesting favorable blood-brain barrier permeability potential. In contrast, the non-chlorinated analog N1-methylbenzene-1,2-diamine (CAS 4760-34-3) has a significantly lower XLogP3 of 1.26, which may limit its passive membrane permeability and thus its utility as a CNS-oriented building block . The addition of the para-chloro substituent increases lipophilicity by approximately 1 log unit, a difference that can substantially impact in vivo distribution and target engagement for derived compounds.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N1-methylbenzene-1,2-diamine (CAS 4760-34-3): 1.26 |
| Quantified Difference | Δ 1.04 (82% higher) |
| Conditions | Calculated using XLogP3 algorithm (PubChem-derived) |
Why This Matters
Procurement decisions for CNS-focused drug discovery programs should favor building blocks with lipophilicity in the optimal range, as this property directly correlates with passive permeability and is a key determinant of hit-to-lead success.
- [1] ChemSrc. (n.d.). 4-chloro-N1-methylbenzene-1,2-diamine (CAS 59681-66-2). View Source
